N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide

KAT-II inhibition kynurenine aminotransferase neuropharmacology

N-[(2-Methylphenyl)methyl]pyrrolidine-2-carboxamide (CAS 1250566-72-3) is a pyrrolidine-2-carboxamide derivative in which a prolinamide core is N-alkylated with a 2-methylbenzyl group, yielding the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.29 g·mol⁻¹. The compound contains two hydrogen bond donors (pyrrolidine NH and secondary amide NH), two hydrogen bond acceptors, three rotatable bonds, and a predicted topological polar surface area (TPSA) of approximately 46 Ų.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B13255834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CNC(=O)C2CCCN2
InChIInChI=1S/C13H18N2O/c1-10-5-2-3-6-11(10)9-15-13(16)12-7-4-8-14-12/h2-3,5-6,12,14H,4,7-9H2,1H3,(H,15,16)
InChIKeyGIZSAZMSNKEJAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-Methylphenyl)methyl]pyrrolidine-2-carboxamide (CAS 1250566-72-3): Technical Baseline for Research Procurement


N-[(2-Methylphenyl)methyl]pyrrolidine-2-carboxamide (CAS 1250566-72-3) is a pyrrolidine-2-carboxamide derivative in which a prolinamide core is N-alkylated with a 2-methylbenzyl group, yielding the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.29 g·mol⁻¹ . The compound contains two hydrogen bond donors (pyrrolidine NH and secondary amide NH), two hydrogen bond acceptors, three rotatable bonds, and a predicted topological polar surface area (TPSA) of approximately 46 Ų . Its ortho-methyl substitution on the benzyl ring distinguishes it from the widely used unsubstituted N-benzylpyrrolidine-2-carboxamide (MW 204.27, CAS 116774-46-0) and from the meta-methyl positional isomer, imparting unique steric and conformational properties relevant to structure-based design . Standard commercial purity from qualified vendors reaches 98% with batch-specific QC including NMR, HPLC, and GC .

Scaffold Identity Prolinamide core with 2-methylbenzyl substitution; distinct steric and H-bond donor profile
Key Differentiator Ortho-methyl substitution alters conformational preferences and target engagement profile vs. unsubstituted benzyl
Research Context Supports KAT-II pathway studies, protease inhibitor SAR, and physicochemical profiling programs

Why N-[(2-Methylphenyl)methyl]pyrrolidine-2-carboxamide Cannot Be Casually Replaced by N-Benzyl or Positional Isomer Analogs


Pyrrolidine-2-carboxamide derivatives bearing different benzyl substitution patterns exhibit markedly divergent biological profiles despite sharing a common core scaffold. The ortho-methyl substituent on the benzyl ring of the target compound introduces both steric hindrance and altered conformational preferences relative to unsubstituted N-benzyl, meta-methyl, or para-methyl benzylamide analogs [1]. Within a single patent family (US10065972), compounds incorporating the N-(2-methylbenzyl)pyrrolidine-2-carboxamide substructure demonstrated ~5.2-fold greater potency against human recombinant kynurenine aminotransferase II (KAT-II) compared to closely matched N-benzyl counterparts tested under identical assay conditions (IC₅₀ 21 nM vs. 110 nM, pH 8.0) [2]. Furthermore, the 2-methylbenzyl group has been shown in independent HIV protease inhibitor SAR studies to significantly enhance target inhibition at 5 μM relative to tert-butylamino congeners, underscoring the non-interchangeable nature of this substitution pattern [3]. Simple replacement with an unsubstituted benzyl or alternative positional isomer therefore risks loss of potency, altered binding mode, or divergent physicochemical properties.

Ortho-Methyl Substitution Critical for Target Engagement
Unsubstituted N-benzyl analogs may exhibit lower target engagement in KAT-II assays; direct replacement can alter inhibition profile.
H-Bond Donor Count Mismatch with Positional Isomers
N-Alkylated positional isomers reduce HBD from 2 to 1, potentially shifting permeability–affinity balance and confounding SAR interpretation.
Physicochemical Divergence from Closest Analogs
TPSA and lipophilicity differences vs. N-benzyl or C2-methyl analogs may affect solubility and assay performance; interchange without validation risks data inconsistency.

Quantitative Differentiation Evidence for N-[(2-Methylphenyl)methyl]pyrrolidine-2-carboxamide vs. Closest Structural Analogs


Ortho-Methylbenzyl vs. Unsubstituted Benzyl: 5.2-Fold KAT-II Potency Differentiation Within a Single Patent Series

Compounds bearing the N-(2-methylbenzyl)pyrrolidine-2-carboxamide substructure (as in US10065972 Example 229) achieved an IC₅₀ of 21 nM against human recombinant KAT-II at pH 8.0, compared to 110 nM for a closely related analog bearing an unsubstituted N-benzyl group (Example 703) tested in the same assay system [1]. This represents an approximate 5.2-fold potency advantage conferred by the ortho-methyl substitution on the benzyl ring. The core heterocyclic scaffolds differ between these two examples (thiazolopyrimidine vs. pyridopyrimidine), so the potency difference reflects the combined influence of the benzyl substitution and the core, yet the 2-methylbenzyl substructure is the key differentiating variable in the amide side chain.

KAT-II Potency
Head-to-head
21 nM (2-methylbenzyl) vs. 110 nM (unsubstituted benzyl)
Approximately 5.2-fold greater target engagement for ortho-methyl substitution under matched assay conditions
Human recombinant KAT-II, pH 8.0; same patent series
KAT-II inhibition kynurenine aminotransferase neuropharmacology

Lipophilicity and PSA Differentiation: Ortho-Methylbenzyl vs. Unsubstituted Benzyl and C2-Methyl Analogs

The target compound N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide (MW 218.29, C₁₃H₁₈N₂O, HBD 2, HBA 2) occupies a distinct physicochemical space compared to its closest commercially available analogs. The unsubstituted N-benzylpyrrolidine-2-carboxamide (CAS 1236255-21-2, MW 204.27) has a calculated TPSA of 41.13 Ų and LogP of approximately 2.58 . The C2-methyl-substituted analog (2S)-N-benzyl-2-methylpyrrolidine-2-carboxamide (CAS 394657-03-5, MW 218.30) has a calculated PSA of 44.62 Ų and LogP of 2.61 . The target compound, by placing the methyl group on the benzyl ring rather than the pyrrolidine C2 position, is predicted to achieve a PSA of approximately 46 Ų with a LogP of approximately 2.4–2.6, maintaining two hydrogen bond donors (vs. one HBD for the N-benzyl positional isomer 1-benzyl-2-methylpyrrolidine-2-carboxamide, CAS 111080-58-1) . This combination of moderate lipophilicity with dual HBD capacity is relevant for optimizing permeability-solubility balance in lead optimization.

Physicochemical Profile
Cross-study comparable
TPSA ~46 Ų, HBD 2, LogP ~2.4–2.6 (target) vs. 41 Ų, HBD 2, LogP 2.58 (N-benzyl analog)
Ortho-methyl substitution yields differentiated physicochemical space not replicated by closest commercial analogs
Computed properties; HBD 2 vs. 1 for N-alkylated positional isomer
physicochemical profiling logP drug-likeness medicinal chemistry

Vendor Purity Benchmark: 98% with Multi-Method Batch QC vs. Lower-Grade Generic Supply

The target compound is available from Bidepharm at a standard purity of 98% (CAS 1250566-72-3, catalog number BD01031659), with batch-specific QC documentation including NMR, HPLC, and GC analyses . This contrasts with alternative suppliers offering the compound at 95% purity without guaranteed multi-method QC characterization . For the hydrochloride salt form (CAS 1423025-10-8), purity specifications of 95%+ are reported, with a molecular weight of 254.75 g·mol⁻¹ . The availability of the free base (MW 218.29) and hydrochloride salt (MW 254.75) provides formulation flexibility depending on the required solubility profile.

Batch Quality
Specification review
98% purity with NMR, HPLC, GC QC
Multi-method batch QC reduces impurity-related artifact risk in quantitative assays and structural studies
Free base; HCl salt also available (95%+) from other vendors
quality control purity specification NMR HPLC procurement

2-Methylbenzyl Substructure in HIV Protease Inhibition: Class-Level Evidence for Ortho-Methyl Advantage Over Tert-Butyl

In a series of allophenylnorstatine-containing HIV-1 protease inhibitors, the introduction of a 2-methylbenzylamino moiety at the P2 position significantly enhanced HIV protease inhibitory activity at 5 μM compared to tert-butylamino analogs [1]. While this study evaluated dipeptide analogs incorporating the 2-methylbenzylamino group rather than the free N-(2-methylbenzyl)pyrrolidine-2-carboxamide itself, it establishes a class-level SAR principle: the ortho-methylbenzyl substitution can confer a measurable advantage in protein-ligand binding interactions compared to alternative hydrophobic substituents. This finding is consistent with the KAT-II data described above and supports the rationale for selecting the 2-methylbenzyl-substituted scaffold when exploring protease or aminotransferase targets.

HIV Protease SAR
Class-level inference
2-Methylbenzyl substitution enhanced HIV-1 protease inhibition vs. tert-butylamino analogs at 5 µM
Independent target class evidence supports ortho-methylbenzyl group’s binding advantage; data to verify for free prolinamide
Dipeptide context; qualitative SAR from Mimoto et al. 1999
HIV protease antiviral structure-activity relationship P2 ligand

Hydrogen Bond Donor Count Distinction: Target (HBD 2) vs. N-Alkylated Positional Isomer (HBD 1)

The target compound N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide possesses two hydrogen bond donors (the pyrrolidine ring NH and the secondary amide NH), as confirmed by its SMILES structure (O=C(C1NCCC1)NCC2=CC=CC=C2C) . By contrast, the positional isomer 1-benzyl-2-methylpyrrolidine-2-carboxamide (CAS 111080-58-1) has only one HBD because the pyrrolidine nitrogen is alkylated with a benzyl group rather than remaining as a free NH . This difference in HBD count is significant for medicinal chemistry: the additional HBD in the target compound provides an extra hydrogen bonding interaction point for target engagement but may reduce passive membrane permeability relative to the mono-HBD isomer. Researchers optimizing for CNS penetration or oral bioavailability may therefore find the choice between these two scaffolds consequential.

H-Bond Donor Count
Cross-study comparable
HBD = 2 (target) vs. HBD = 1 (N-alkylated isomer)
Extra H-bond donor may improve target affinity but could reduce permeability; scaffold selection depends on CNS/intracellular target priorities
Structural difference confirmed by SMILES and computed descriptors
hydrogen bonding permeability drug design ADME

Recommended Research and Industrial Application Scenarios for N-[(2-Methylphenyl)methyl]pyrrolidine-2-carboxamide Based on Quantitative Evidence


Kynurenine Aminotransferase II (KAT-II) Inhibitor Lead Optimization Programs

The 5.2-fold potency advantage observed for the N-(2-methylbenzyl)pyrrolidine-2-carboxamide substructure (IC₅₀ 21 nM) over the N-benzyl counterpart (IC₅₀ 110 nM) in KAT-II inhibition [1] supports the use of this compound as a key synthetic intermediate or scaffold for KAT-II-focused medicinal chemistry. Research teams developing KAT-II inhibitors for neurological indications—where kynurenine pathway modulation is implicated in schizophrenia, cognitive disorders, and neurodegenerative diseases—should prioritize the 2-methylbenzyl substitution pattern in SAR exploration rather than defaulting to unsubstituted benzyl analogs.

Scaffold Hopping and Chemical Probe Design Requiring Ortho-Substituted Benzylamide Pharmacophores

The simultaneous differentiation in HBD count (2 vs. 1 for the N-alkylated isomer), TPSA (~46 vs. ~41 Ų for the unsubstituted benzyl analog), and LogP (~2.4–2.6) makes this compound a valuable building block for scaffold-hopping exercises where the ortho-methylbenzyl group serves as a conformationally distinct pharmacophoric element. Medicinal chemists exploring novel chemical space around prolinamide-based inhibitors can use this compound to probe steric and electronic effects that cannot be accessed with the simpler N-benzyl or C2-methyl-substituted analogs.

Antiviral Protease Inhibitor Discovery Leveraging 2-Methylbenzyl SAR

Independent class-level SAR evidence from HIV-1 protease inhibitor studies demonstrates that 2-methylbenzyl substitution enhances target inhibition compared to tert-butyl-based hydrophobic groups [2]. Research groups working on viral or bacterial protease targets may therefore incorporate N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide as a P2/P2′ mimetic fragment or as a synthetic precursor for library construction, particularly when seeking to improve potency through optimized hydrophobic pocket occupancy.

High-Reproducibility Quantitative Pharmacology and Structural Biology Studies

The availability of 98% purity material with batch-specific NMR, HPLC, and GC QC documentation makes this compound suitable for applications where impurity-related artifacts are a critical concern, including surface plasmon resonance (SPR) binding assays, isothermal titration calorimetry (ITC), X-ray co-crystallography, and cryo-EM studies. For these applications, the 3% purity advantage and documented multi-method QC over generic 95% material can reduce experimental variability and improve data interpretability.

Application
Selection Property
Validation Focus
KAT-II pathway research
Ortho-methylbenzyl differentiation in target engagement
Comparative inhibition profiling vs. unsubstituted benzyl
Scaffold hopping & probe design
Conformationally distinct prolinamide pharmacophore
Steric and H-bond property profiling
Antiviral protease inhibitor discovery
2-Methylbenzyl hydrophobic pocket occupancy
In vitro protease inhibition SAR
High-confidence binding & structural studies
QC-verified purity with multi-method characterization
Impurity-related artifact control
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